molecular formula C9H14ClN3O4S B3243564 N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1581118-24-2

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B3243564
CAS RN: 1581118-24-2
M. Wt: 295.74
InChI Key: WBHDDXABFMDWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride, also known as Methylthioninium chloride or methylene blue, is a synthetic cationic dye that has been used for various purposes in scientific research. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies, making it a valuable tool for researchers in many fields.

Mechanism of Action

The mechanism of action of methylene blue is complex and varies depending on the specific application. In general, it is thought to function as an electron carrier, transferring electrons from reduced substrates to oxidized electron acceptors. This can result in a variety of effects, including inhibition of mitochondrial respiration, reduction of oxidative stress, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, inhibition of nitric oxide synthase, and modulation of intracellular calcium levels. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of methylene blue is its versatility and wide range of applications. It is also relatively inexpensive and easy to obtain. However, it can be difficult to work with due to its tendency to form aggregates and its potential toxicity at high concentrations. Additionally, its mechanism of action can be complex and difficult to study in certain contexts.

Future Directions

There are many potential future directions for research involving methylene blue, including its use in the treatment of neurodegenerative diseases, its role in modulating cellular signaling pathways, and its potential as a therapeutic agent for various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of methylene blue and to develop more effective methods for its use in scientific research.

Scientific Research Applications

Methylene blue has been used in a wide range of scientific research applications, including as a stain for biological tissues, a redox indicator, and a mitochondrial electron transport inhibitor. It has also been used as a treatment for various medical conditions, including methemoglobinemia, cyanide poisoning, and Alzheimer's disease.

Safety and Hazards

Safety information for “N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride” indicates that it has a GHS07 signal word, which means it’s a warning. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHDDXABFMDWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.